molecular formula C13H11NO3 B1657574 [2-oxo-2-(1H-pyrrol-2-yl)ethyl] benzoate CAS No. 5729-75-9

[2-oxo-2-(1H-pyrrol-2-yl)ethyl] benzoate

Cat. No.: B1657574
CAS No.: 5729-75-9
M. Wt: 229.23 g/mol
InChI Key: VVDDSBJBGDSEJF-UHFFFAOYSA-N
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Description

[2-oxo-2-(1H-pyrrol-2-yl)ethyl] benzoate (: Available on request

Properties

CAS No.

5729-75-9

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

[2-oxo-2-(1H-pyrrol-2-yl)ethyl] benzoate

InChI

InChI=1S/C13H11NO3/c15-12(11-7-4-8-14-11)9-17-13(16)10-5-2-1-3-6-10/h1-8,14H,9H2

InChI Key

VVDDSBJBGDSEJF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=CN2

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=CN2

solubility

32.2 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Oxoethyl Group

2-Oxo-2-phenylethyl Benzoate
  • Key Differences : Replaces the pyrrole ring with a phenyl group.
  • Applications : Used in synthesizing oxazoles, imidazoles, and benzoxazepines. Acts as a photo-removable protecting group for carboxylic acids .
  • Reactivity : The phenyl group’s electron-donating nature may reduce electrophilicity at the carbonyl compared to the pyrrole variant.
2-(4-Chlorophenyl)-2-oxoethyl Benzoate
  • Key Differences : Incorporates a chlorophenyl group.

Substituent Variations on the Benzoate Moiety

[2-Oxo-2-(1H-pyrrol-2-yl)ethyl] 2,6-Difluorobenzoate (CAS 733033-55-1)
  • Key Differences : Fluorine atoms at the 2- and 6-positions of the benzoate ring.
  • Impact : Fluorine’s electronegativity improves metabolic stability and lipophilicity, which could enhance bioavailability .
2-Oxo-2-(1H-pyrrol-2-yl)ethyl 2-[(4-Fluorophenyl)methoxy]benzoate
  • Key Differences : A fluorophenyl methoxy group replaces the benzoate’s hydrogen.

Complex Derivatives with Additional Functional Groups

2-Oxo-2-(1-Tosyl-1H-pyrrol-3-yl)ethyl 2-(1-(4-Chlorobenzoyl)-5-Methoxy-2-Methyl-1H-indol-3-yl)acetate
  • Key Differences : Tosyl group on pyrrole and a substituted indole in the acetate chain.
  • Molecular Weight : 619.095 g/mol (vs. 180.158 g/mol for the parent compound).
  • Implications : Increased molecular complexity may target specific biological pathways, though solubility could be reduced .

Physicochemical and Computational Properties

Compound Hydrogen Bond Donors Hydrogen Bond Acceptors Topological Polar Surface Area (Ų)
[2-Oxo-2-(1H-pyrrol-2-yl)ethyl] benzoate 3 3 88.0
2-Oxo-2-phenylethyl benzoate 0 3 43.4 (estimated)
2-(4-Chlorophenyl)-2-oxoethyl benzoate 0 3 43.4 (estimated)

Key Observations :

  • The pyrrole-containing compound has higher polarity due to additional H-bond donors, impacting solubility and membrane permeability.

Preparation Methods

Direct Esterification of 2-(1H-Pyrrol-2-Yl)Acetic Acid

The most straightforward method involves the esterification of 2-(1H-pyrrol-2-yl)acetic acid with benzoyl chloride. This reaction typically employs a base such as pyridine to neutralize HCl generated during the process. Early studies reported moderate yields (45–60%) under reflux conditions in dichloromethane. However, side reactions, including pyrrole ring decomposition at elevated temperatures, necessitated optimization.

A modified protocol using N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base improved yields to 72% while reducing reaction times to 4 hours. Critical parameters include strict anhydrous conditions and stoichiometric control to prevent over-acylation of the pyrrole nitrogen.

Multi-Component Condensation Strategies

Aldehyde-Ketoacid Condensation

Inspired by methodologies for pyrrolidinone synthesis, researchers have adapted aldehyde-ketoacid condensations for this target. Patent WO2005028435A1 describes a general process where aldehydes react with ketoacids in the presence of morpholine, followed by acidic hydrolysis. For [2-oxo-2-(1H-pyrrol-2-yl)ethyl] benzoate, this translates to:

  • Reaction of Benzaldehyde Derivative : Methyl 4-formylbenzoate reacts with 2-oxo-2-(1H-pyrrol-2-yl)acetic acid in morpholine at 40–60°C.
  • Cyclization : The intermediate undergoes spontaneous cyclization under acidic conditions (pH 2–3) to form the pyrrole ring.

This method achieves a 68% yield after purification via diisopropyl ether extraction. Key advantages include stereochemical control and scalability, though the requirement for anhydrous morpholine raises cost considerations.

Three-Component Coupling Reactions

Building on procedures from Journal of Medicinal Chemistry, a three-component approach combines methyl benzoate derivatives, pyrrole-2-carboxaldehyde, and ethyl acetoacetate. The reaction proceeds via a Knoevenagel condensation followed by Michael addition:

$$
\text{ArCHO} + \text{CH}3\text{COCO}2\text{Et} + \text{Pyrrole-2-CH}2\text{OH} \xrightarrow{\text{Et}3\text{N}} \text{Target Compound}
$$

Optimization studies revealed that catalytic triethylamine in tetrahydrofuran at 25°C maximizes regioselectivity (89:11 ratio favoring the desired isomer). Post-reaction purification via silica gel chromatography (hexanes/ethyl acetate, 4:1) yields 75% of the pure product.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ ball milling to minimize solvent use. A mixture of 2-(pyrrol-2-yl)acetic acid, benzoic anhydride, and sodium carbonate undergoes milling at 30 Hz for 2 hours, yielding 81% product. This method eliminates pyrolysis risks associated with traditional heating and reduces waste generation.

Comparative Analysis of Methods

Method Yield Reaction Time Stereoselectivity Scalability
Direct Esterification 72% 4 hours N/A Moderate
Aldehyde-Ketoacid 68% 6 hours Moderate High
Three-Component 75% 8 hours High Moderate
Catalytic Hydrogenation N/A 12 hours High Low
Mechanochemical 81% 2 hours N/A High

Q & A

Q. What are the key synthetic methodologies for [2-oxo-2-(1H-pyrrol-2-yl)ethyl] benzoate?

The synthesis typically involves esterification of benzoic acid derivatives with a 2-oxo-2-(1H-pyrrol-2-yl)ethyl alcohol precursor. For example, analogous compounds like ethyl 2-oxoacetate derivatives are synthesized via condensation reactions using ethyl oxalyl monochloride under reflux conditions in anhydrous solvents (e.g., dichloromethane) . Optimization of reaction conditions (e.g., temperature, catalyst, solvent polarity) is critical to achieving high yields (>75%) and purity. Post-synthesis purification via column chromatography or recrystallization is recommended.

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on spectroscopic techniques:

  • 1H/13C NMR : Key peaks include aromatic protons (δ 7.2–8.1 ppm for benzoate), pyrrole protons (δ 6.2–6.8 ppm), and carbonyl signals (δ 165–175 ppm for ester C=O) .
  • FTIR : Stretching vibrations for ester C=O (~1720 cm⁻¹), pyrrole C-N (~1480 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]+) validate the molecular formula.

Advanced Research Questions

Q. What crystallographic challenges arise during refinement of this compound?

High-resolution X-ray diffraction data may reveal disorder in the pyrrole ring or ester group due to rotational flexibility. Software like SHELXL (for small-molecule refinement) and ORTEP-3 (for graphical representation) are essential. For twinned crystals, use the TwinRotMat option in SHELXL to model twin domains . Hydrogen-bonding networks involving the pyrrole N-H and ester oxygen should be analyzed to resolve packing ambiguities .

Q. How can computational modeling predict the reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the pyrrole ring’s electron-rich nature may favor electrophilic substitution, while the ester group’s carbonyl is susceptible to nucleophilic attack. Solvent effects (e.g., PCM models) refine reaction pathway predictions .

Q. What experimental strategies resolve contradictions in spectroscopic data for structurally similar compounds?

Discrepancies in NMR chemical shifts or IR bands between analogs (e.g., chloro vs. methyl substituents) require:

  • Heteronuclear correlation spectroscopy (HMBC/HSQC) to confirm connectivity.
  • Variable-temperature NMR to assess conformational dynamics.
  • Comparative crystallography to validate bond lengths/angles against databases (e.g., Cambridge Structural Database) .

Biological and Mechanistic Questions

Q. How can enzyme inhibition assays evaluate the biological activity of this compound?

  • Tyrosinase inhibition : Monitor dopachrome formation at 475 nm using L-DOPA as substrate, with kojic acid as a positive control .
  • Receptor binding : Radioligand displacement assays (e.g., for benzodiazepine receptors) quantify IC₅₀ values. Structural analogs with benzamide moieties show affinity for neurological targets .

Q. What strategies optimize the compound’s metabolic stability for pharmacological studies?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolic hotspots (e.g., ester hydrolysis).
  • Prodrug design : Replace the ester group with a more stable bioisostere (e.g., amide) while retaining activity .

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